molecular formula C16H25N5O B3965182 N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide

N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide

Cat. No. B3965182
M. Wt: 303.40 g/mol
InChI Key: CVKLYSRRMAVPBD-UHFFFAOYSA-N
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Description

N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide, also known as compound 1, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide 1 is not fully understood. However, studies have suggested that the this compound exerts its anti-cancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is essential for cell growth and survival, and its dysregulation is often observed in cancer cells. Compound 1 has been shown to inhibit this pathway, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
Compound 1 has also been studied for its biochemical and physiological effects. Studies have shown that the this compound can modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells. Additionally, the this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide 1 is its potent anti-cancer activity against various cancer cell lines. The this compound has also shown promising results in various preclinical studies, making it an attractive candidate for further research. However, one of the limitations of the this compound is its low solubility, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide 1. One of the significant areas of research could be the development of more potent analogs of the this compound with improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential of the this compound in combination with other anti-cancer agents. Finally, studies could be conducted to investigate the potential of the this compound in other diseases, such as inflammatory diseases and autoimmune disorders.
Conclusion
In conclusion, this compound is a novel this compound that has shown promising results in various preclinical studies. The this compound has potent anti-cancer activity against various cancer cell lines and has shown potential in the modulation of the immune system and anti-inflammatory effects. Further research is needed to fully understand the mechanism of action of the this compound and its potential therapeutic applications.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications in various diseases. One of the significant areas of research has been in the field of cancer. Studies have shown that N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide 1 has potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. The this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.

properties

IUPAC Name

N-(5-methyl-2-pentan-3-ylpyrazol-3-yl)-3-pyrazol-1-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O/c1-5-14(6-2)21-15(10-12(3)19-21)18-16(22)11-13(4)20-9-7-8-17-20/h7-10,13-14H,5-6,11H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKLYSRRMAVPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=CC(=N1)C)NC(=O)CC(C)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide
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N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide
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N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide
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N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide
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N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide
Reactant of Route 6
N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide

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